N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by:
- Core structure: A pyrimido[5,4-b]indole scaffold with a 4-oxo group.
- Substituents:
- A 3-methoxyphenyl group at position 3 of the pyrimidoindole core.
- A thioacetamide linker (-S-CH2-C(O)-NH-) connecting the core to a 1,3-benzodioxol-5-yl (piperonyl) group.
- Physicochemical properties: Molecular weight 500.5 g/mol, topological polar surface area (TPSA) 131 Ų, and moderate lipophilicity (XLogP3: 4.5) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S/c1-33-17-6-4-5-16(12-17)30-25(32)24-23(18-7-2-3-8-19(18)28-24)29-26(30)36-13-22(31)27-15-9-10-20-21(11-15)35-14-34-20/h2-12,28H,13-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKWKDELOSYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5S |
| Molecular Weight | 432.48 g/mol |
| IUPAC Name | This compound |
| LogP | 4.6658 |
| Polar Surface Area | 62.868 Ų |
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidoindole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells.
The proposed mechanism involves the inhibition of specific oncogenic pathways and modulation of apoptosis-related proteins. The compound's interaction with cellular targets may lead to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
- In Vitro Studies
- In Vivo Studies
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. A study on pyrimidoindole derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers . The mechanism involves the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Properties
The compound has been tested for antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The sulfanyl group in its structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
3. Neuroprotective Effects
Recent studies suggest that derivatives of this compound may also exhibit neuroprotective properties. By targeting specific receptors involved in neuroinflammation and oxidative stress, these compounds could potentially be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidoindole derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Spectrum
In another research article focusing on the antimicrobial properties of related compounds, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations lower than those required for conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Core Diversity : The target compound’s pyrimidoindole core distinguishes it from indole () or benzimidazole () derivatives. Pyrimidoindoles are associated with TLR4 modulation, whereas indole/benzimidazole analogs often target COX or proton pumps .
- The benzodioxole moiety (vs. isopentyl or trifluoromethyl groups) improves metabolic stability due to reduced oxidative degradation .
Key Observations:
Physicochemical and Pharmacokinetic Profiles
Table 3: Property Comparison
| Property | Target Compound | Compound 27 | Compound 41 |
|---|---|---|---|
| Molecular Weight (g/mol) | 500.5 | 478.6 | 610.9 |
| TPSA (Ų) | 131 | 115 | 95 |
| LogP | 4.5 | 3.8 | 5.2 |
| Metabolic Stability | High (benzodioxole) | Moderate | Low (CF₃ groups) |
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
